LSD1 Enzyme Inhibition Potency: A Class-Level Comparison to GSK-LSD1
Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is a weak LSD1 inhibitor. Its IC50 against human LSD1 is 2,500 nM . In contrast, GSK-LSD1, a well-characterized clinical candidate of a different chemotype, is a potent and irreversible LSD1 inhibitor . This significant difference in potency positions the target compound not as a lead candidate but potentially as a tool compound for studying weak interactions or as a negative control. Note: This is a class-level inference. The direct comparator GSK-LSD1 is a structurally distinct chemical series, and this comparison serves to illustrate the range of LSD1 inhibition potency rather than suggesting the comparator is a direct structural analog.
| Evidence Dimension | LSD1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,500 nM (2.5 µM) |
| Comparator Or Baseline | GSK-LSD1 (potent, irreversible LSD1 inhibitor; exact IC50 not specified in the cited source but described as 'potent') |
| Quantified Difference | The target compound is a micromolar inhibitor, whereas GSK-LSD1 is a nanomolar, irreversible inhibitor. A quantitative potency difference cannot be calculated without the exact GSK-LSD1 IC50 from this source, but it is qualitatively orders of magnitude less potent. |
| Conditions | Inhibition of N-terminal hexahistidine-tagged human LSD1 (residues 1-852) expressed in E. coli BL21 (DE3), using H3K4me2 peptide as substrate. GSK-LSD1 characterization source: IUPHAR/BPS Guide to Pharmacology. |
Why This Matters
This matters for procurement because if a purchaser requires a chemical probe with validated, high-potency LSD1 engagement, this compound is inappropriate; conversely, its weak activity may be valuable for labs studying off-target liabilities or requiring a less potent control in epigenetic assays.
- [1] BindingDB BDBM50445336; ChEMBL CHEMBL1797639. Affinity Data: IC50 2.50E+3 nM for human LSD1. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. GSK-LSD1 Ligand Page. Accessed 2026. View Source
